molecular formula C10H8O2 B1339062 2-(Furan-2-YL)phenol CAS No. 106584-14-9

2-(Furan-2-YL)phenol

Cat. No.: B1339062
CAS No.: 106584-14-9
M. Wt: 160.17 g/mol
InChI Key: HMSYRKLORAGEJP-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)phenol is an organic compound that features a phenol group attached to a furan ring This compound is of significant interest due to its unique chemical structure, which combines the aromatic properties of both phenol and furan

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Intramolecular Oxidative C–O Bond Formation: One of the methods to synthesize this compound involves the palladium-catalyzed intramolecular oxidative C–O bond formation.

    Silver-Catalyzed Reaction of Alk-1-ynyl-Oxiranes: Another method involves the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furan platform chemicals. These methods emphasize the sustainable production of furan derivatives from renewable resources .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced furan derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the phenol and furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution reaction.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted phenol and furan compounds.

Biochemical Analysis

Biochemical Properties

2-(Furan-2-YL)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes often involves the hydroxylation of the furan ring, leading to the formation of more reactive intermediates . Additionally, this compound can bind to certain proteins, altering their conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, this compound has been found to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH . Over time, this compound may degrade into various byproducts, which can have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can become toxic and cause adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic flux of this compound can be influenced by the presence of other compounds that compete for the same metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . The accumulation of this compound in certain tissues can lead to localized effects, which may be beneficial or harmful .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be targeted to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus allows it to interact with nuclear receptors and transcription factors, thereby modulating gene expression .

Comparison with Similar Compounds

    2-Furoic Acid: Another furan derivative with a carboxylic acid group instead of a phenol group.

    Furfural: A furan derivative with an aldehyde group.

    5-Hydroxy-Methylfurfural: A furan derivative with a hydroxymethyl group.

Uniqueness: 2-(Furan-2-YL)phenol is unique due to the presence of both a phenol and a furan ring in its structure. This combination provides a distinct set of chemical properties and reactivity compared to other furan derivatives. The phenol group enhances its solubility in water and its ability to form hydrogen bonds, while the furan ring contributes to its aromaticity and stability .

Properties

IUPAC Name

2-(furan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSYRKLORAGEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465356
Record name 2-(2-furyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106584-14-9
Record name 2-(2-Furanyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106584-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-furyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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